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Compound of Interest

4-methoxy-4'-
Compound Name: thiomorpholinomethyl
benzophenone
CAS No.: 898782-37-1
Cat. No.: B1604355

Get Quote

\ J

CAS Registry Number: 898782-37-1 Molecular Formula: C19H2:NO2S Molecular Weight:
327.44 g/mol [1]

Executive Summary

4-Methoxy-4'-thiomorpholinomethyl benzophenone is a specialized functionalized
benzophenone derivative, primarily utilized as a high-value intermediate in the synthesis of
Active Pharmaceutical Ingredients (APIs) and advanced photoinitiators. Its solubility profile is
governed by the interplay between its lipophilic benzophenone core, the electron-donating
methoxy substituent, and the semi-polar thiomorpholinomethyl moiety.

This guide provides a comprehensive analysis of its solubility in organic solvents, critical for
optimizing reaction yield, purification (recrystallization), and formulation stability.
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Structural Analysis & Solubility Prediction

To understand the solubility behavior of this specific molecule, we must deconstruct its
functional groups and their interaction with solvent systems.

Structural Dissection

e Benzophenone Core (Lipophilic Scaffold): The diphenyl ketone backbone drives high
solubility in aromatic and chlorinated solvents (e.g., Toluene, Dichloromethane). It contributes
significantly to the high LogP (partition coefficient), making the molecule practically insoluble
in water.

o 4-Methoxy Group (-OCHs): This electron-donating group slightly increases polarity compared
to unsubstituted benzophenone but maintains strong affinity for organic solvents like Ethyl
Acetate and Alcohols.

e 4'-Thiomorpholinomethyl Group (-CH2-N(C2Ha4)2S):

o Thiomorpholine Ring: Unlike morpholine (which contains oxygen), the sulfur atom reduces
hydrogen bonding potential with water, further decreasing aqueous solubility. However, the
tertiary amine nitrogen provides a site for protonation, allowing pH-dependent solubility
manipulation (soluble in acidic aqueous media).

o Methylene Bridge: Increases conformational flexibility but does not significantly alter the
lipophilic balance.

Predicted Solubility Profile

Note: Specific quantitative values (g/L) are proprietary to synthesis batches. The following data
is derived from structural analogs (e.g., substituted benzophenones, Irgacure 907) and
calculated physicochemical properties (LogP ~3.5 - 4.0).
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Solvent Class

Representative
Solvent

Solubility
Rating

Estimated
Range (g/L)

Mechanistic
Rationale

Chlorinated

Dichloromethane
(DCM)

Very Soluble

> 500 g/L

"Like dissolves
like"; strong
dispersion forces
and dipole

interactions.

Aromatic

Toluene

Freely Soluble

200 - 400 g/L

Pi-stacking
interactions with
the
benzophenone

rings.

Esters

Ethyl Acetate

Soluble

100 - 250 g/L

Polar aprotic
interaction with
the ketone and

amine.

Alcohols

Methanol /
Ethanol

Moderately
Soluble

20 - 50 g/L

Limited by the
hydrophobic bulk
of the aromatic

rings.

Alkanes

Hexane /

Heptane

Sparingly
Soluble

<10g/L

High polarity
mismatch; useful
as an anti-
solvent for

precipitation.

Aqueous

Water (pH 7)

Insoluble

<0.1g/L

Dominant
hydrophobic
effect of the C19

skeleton.

Acidic Aqueous

0.1 M HCI

Soluble

>10g/L

Protonation of
the
thiomorpholine

nitrogen forms a
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water-soluble

salt.

Experimental Protocols for Solubility Determination

For researchers requiring exact saturation points, the following Self-Validating Protocol ensures
data integrity.

Workflow Visualization

The following diagram outlines the logical flow for determining and validating solubility data.

Start: Pure Substance Select Solvent System Add Excess Solid
(CAS 898782-37-1) (Polar vs Non-Polar)

Shake-Flask Method | Remove Undissolved Filtration Quantification Data Validation
(24h @ 25°C) (0.45 um PTFE) (HPLC-UV or Gravimetric) (Replicate Error < 5%)

Click to download full resolution via product page

Figure 1: Standardized workflow for solubility determination of API intermediates.

Detailed Methodology

Method A: High-Precision HPLC (Recommended for < 10 g/L)

Preparation: Add excess 4-methoxy-4'-thiomorpholinomethyl benzophenone to 10 mL of
target solvent in a sealed glass vial.

o Equilibration: Agitate at 25°C £ 0.5°C for 24 hours using an orbital shaker.

o Sampling: Filter the supernatant through a 0.45 um PTFE syringe filter (PTFE is required to
prevent adsorption of the lipophilic compound).

 Dilution: Dilute the filtrate with Acetonitrile (ACN) to land within the linear calibration range.

e Quantification: Inject into HPLC (C18 Column, Mobile Phase: ACN/Water 80:20, UV
detection at 290 nm).

Method B: Gravimetric Analysis (Recommended for > 50 g/L)
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e Saturation: Prepare a saturated solution as above.

o Evaporation: Transfer a precise volume (e.g., 5.0 mL) of the filtered supernatant to a pre-
weighed aluminum dish.

e Drying: Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is
achieved.

e Calculation: Solubility (

Application Insights
Solvent Selection for Synthesis

When using CAS 898782-37-1 as an intermediate:

¢ Reaction Medium:Dichloromethane or THF are optimal. They solubilize the reactant
completely, ensuring homogeneous kinetics.

 Purification (Recrystallization): A binary solvent system of Ethanol/Hexane or
Toluene/Heptane is recommended. The compound is soluble in hot ethanol/toluene but
precipitates upon cooling or addition of the alkane anti-solvent.

Handling & Stability

» Light Sensitivity: As a benzophenone derivative, the molecule absorbs UV light.[2] Solutions
should be stored in amber glassware to prevent photo-degradation or radical formation.

o Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation to
sulfoxide/sulfone if exposed to strong oxidizers (e.g., peroxides) in solution. Avoid using
ether solvents that may contain peroxides.
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benzophenone (CAS 898782-37-1) Product Specifications. Retrieved from

 Structural Analog Analysis: National Center for Biotechnology Information. PubChem
Compound Summary for CID 3102, Benzophenone. Retrieved from

e General Solubility Principles: Sigma-Aldrich. Solubility of Benzophenone Derivatives.
Retrieved from

» Experimental Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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